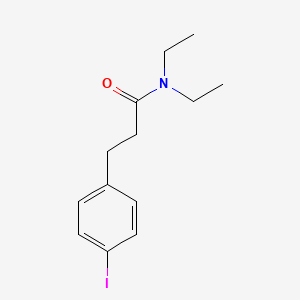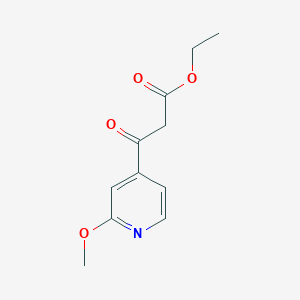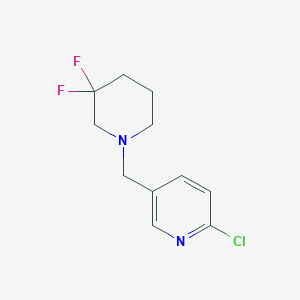
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a difluoropiperidinylmethyl group at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 3,3-difluoropiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the pyridine ring.
Applications De Recherche Scientifique
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Pyridine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases.
Industry: In the agrochemical industry, it can be used as an intermediate for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The chloro and difluoropiperidinylmethyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can be compared with other pyridine derivatives such as:
2-Chloro-5-methylpyridine: This compound has a methyl group instead of a difluoropiperidinylmethyl group. It is used as a pesticide intermediate and has different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This derivative has a trifluoromethyl group, which imparts different electronic properties. It is used in the synthesis of agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chloro group, making it more reactive in certain substitution reactions. It is used as an intermediate in the production of crop protection products.
Propriétés
Formule moléculaire |
C11H13ClF2N2 |
|---|---|
Poids moléculaire |
246.68 g/mol |
Nom IUPAC |
2-chloro-5-[(3,3-difluoropiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13ClF2N2/c12-10-3-2-9(6-15-10)7-16-5-1-4-11(13,14)8-16/h2-3,6H,1,4-5,7-8H2 |
Clé InChI |
GYYAKVMKRSAPCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


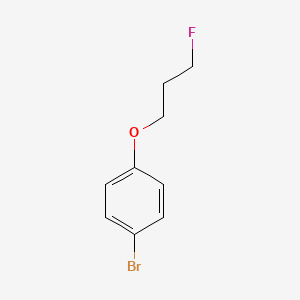
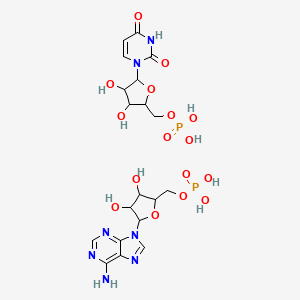
![2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B12080122.png)
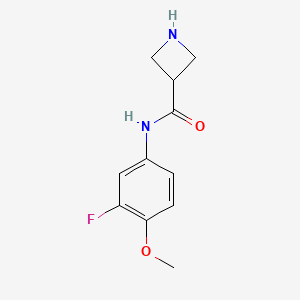
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
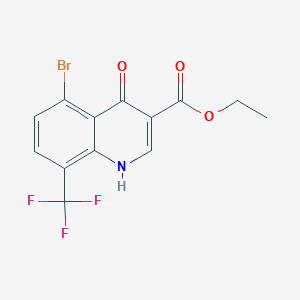
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
